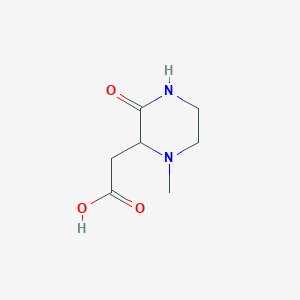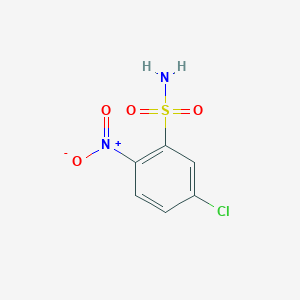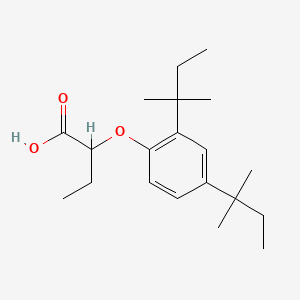
Acide 2-(1-méthyl-3-oxopipérazin-2-yl)acétique
Vue d'ensemble
Description
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions
Applications De Recherche Scientifique
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
Target of Action
The primary targets of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
As a unique chemical, it may have potential applications in various fields of research and industry. Further investigation is required to understand its impact on biochemical pathways and their downstream effects.
Result of Action
As this compound is a unique chemical, its effects at the molecular and cellular level need to be investigated in future research .
Analyse Biochimique
Biochemical Properties
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes .
Cellular Effects
The effects of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the citric acid cycle or glycolysis, leading to changes in the production of key metabolites. These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as sodium hydride.
Oxidation to Form the Ketone: The ketone group can be introduced through oxidation using reagents like potassium permanganate or chromium trioxide.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through the reaction of the intermediate compound with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production methods for 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Oxopiperazin-2-yl)acetic acid
- Methyl (3-oxopiperazin-2-yl)acetate
- (3-Oxopiperazin-1-yl)acetic acid
Uniqueness
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid is unique due to the presence of the methyl group at the 1-position of the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Propriétés
IUPAC Name |
2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-3-2-8-7(12)5(9)4-6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKYGXLDOAFGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349577 | |
| Record name | 2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033537-82-4 | |
| Record name | 2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)




![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

